Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate
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Overview
Description
Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This structure is significant in various biological and chemical contexts due to its ability to participate in hydrogen bonding and its role as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate typically involves the formation of the imidazole ring followed by the introduction of the isopropylamino and methyl ester groups. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the ester group.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. The imidazole ring can mimic the histidine residue in proteins, making it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as antifungal, antibacterial, and anticancer agents. The imidazole ring is a common feature in many drugs due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the synthesis of materials for electronic applications, such as organic light-emitting diodes (OLEDs) and semiconductors. Its ability to form stable complexes with metals makes it valuable in materials science.
Mechanism of Action
The mechanism of action of Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The imidazole ring can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 3-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16-4)7-14-6-5-12-8-14/h5-6,8-9,13H,7H2,1-4H3 |
InChI Key |
PYLLVKPIMSDAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CN1C=CN=C1)C(=O)OC |
Origin of Product |
United States |
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